molecular formula C20H25N3O5S B2662427 N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide CAS No. 1251608-98-6

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2662427
CAS No.: 1251608-98-6
M. Wt: 419.5
InChI Key: SDTXWZGJKSVQPB-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic small molecule with a molecular weight of 419.5 g/mol and the molecular formula C20H25N3O5S . This compound features a piperidine-1-ylsulfonyl group attached to a 2-oxopyridine core, which is linked to an N-(3-methoxybenzyl)acetamide moiety. The presence of both sulfonamide and acetamide functional groups within its structure makes it a compelling subject for medicinal chemistry and drug discovery research. Compounds with similar pyrrolidone and sulfonamide motifs are frequently investigated for their potential to interact with various biological targets, including G protein-coupled receptors (GPCRs) . The piperidine sulfonamide scaffold is a privileged structure in pharmaceutical development, often explored for its potential antibacterial properties, as nitrogen-containing heterocycles are known to be valuable structural elements in approved antibacterial drugs . Researchers may find this compound particularly useful as a building block or intermediate in synthesizing novel molecules or as a reference standard in bio-screening assays to probe new biological pathways. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-28-17-8-5-7-16(13-17)14-21-19(24)15-22-10-6-9-18(20(22)25)29(26,27)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12,14-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTXWZGJKSVQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the Methoxybenzyl Intermediate: The synthesis begins with the preparation of the 3-methoxybenzyl intermediate through the reaction of 3-methoxybenzyl chloride with a suitable nucleophile.

    Pyridine Derivative Formation: The next step involves the formation of the pyridine derivative by reacting 2-chloronicotinic acid with piperidine and a sulfonylating agent to introduce the piperidinylsulfonyl group.

    Coupling Reaction: The final step is the coupling of the methoxybenzyl intermediate with the pyridine derivative under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3-hydroxybenzyl or 3-carboxybenzyl derivatives.

    Reduction: Formation of alcohol derivatives of the pyridine ring.

    Substitution: Formation of substituted benzyl derivatives with various functional groups.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

The pyridin-1(2H)-yl core distinguishes this compound from pyridazin-3(2H)-one derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide), which exhibit FPR2 agonist activity . The pyridazinone core’s additional nitrogen atom may enhance hydrogen bonding or alter electron distribution, impacting receptor specificity.

Substituent Analysis

Aromatic Substituents
  • Halogenated Phenyl Groups : Analogs such as N-(3-chlorophenyl)- and N-(4-fluorophenyl)- derivatives (–14) replace the methoxybenzyl with halogenated aryl groups, likely altering solubility and binding affinity .
Sulfonyl and Piperidine Moieties

The 3-piperidin-1-ylsulfonyl group is conserved in compounds like N-(2,5-difluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (). This moiety may enhance metabolic stability or act as a hydrogen bond acceptor .

Pharmacological and Functional Insights from Analogs

Receptor Specificity

Pyridazinone derivatives with 3-methoxybenzyl substituents (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as mixed FPR1/FPR2 ligands, while 4-methoxybenzyl analogs show FPR2 specificity . The target compound’s pyridinone core may confer distinct receptor interaction profiles.

Anti-Inflammatory Potential

Compounds with sulfonyl-piperidine groups (e.g., –14) are hypothesized to modulate inflammatory pathways, though mechanistic details are unspecified .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Aromatic Substituent Molecular Weight (g/mol) Key Functional Groups
N-(3-Methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (Target) Pyridin-1(2H)-yl 3-Methoxybenzyl ~421.47* Piperidin-1-ylsulfonyl, Acetamide
N-(4-Fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide Pyridin-1(2H)-yl 4-Fluorophenyl 409.43 Piperidin-1-ylsulfonyl, Acetamide
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-6H-yl 3-Methoxybenzyl ~469.34* Pyridazinone, Acetamide

*Calculated based on molecular formula.

Biological Activity

N-(3-methoxybenzyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring, a pyridine moiety, and a methoxybenzyl group. Its molecular formula is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of 368.44 g/mol. The presence of various functional groups suggests potential interactions with biological targets.

Pharmacological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antibacterial Activity : Compounds containing piperidine and pyridine rings have shown moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial effects.
  • Enzyme Inhibition : Similar derivatives have demonstrated significant inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurodegenerative diseases and urinary tract infections, respectively .
  • Anticonvulsant Activity : Some derivatives have been evaluated for their anticonvulsant properties, showing potential in elevating GABA levels in the brain, which may contribute to seizure control .

The biological activity of this compound can be attributed to several mechanisms:

  • Bacterial Interaction : The sulfonamide moiety likely interacts with bacterial enzymes, disrupting essential metabolic processes.
  • Enzyme Binding : The compound's structure allows it to bind effectively to target enzymes, inhibiting their activity and leading to therapeutic effects.
  • Neurotransmitter Modulation : By influencing neurotransmitter levels, especially GABA, the compound may exert neuroprotective effects.

Case Studies

Several studies have investigated compounds similar to this compound:

  • A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. Results indicated that certain compounds exhibited strong inhibitory effects against AChE, suggesting potential for treating Alzheimer's disease .
  • Another investigation focused on the anticonvulsant properties of related compounds. Doses administered in animal models showed significant reductions in seizure frequency, indicating promise for further development as anticonvulsants .

Data Tables

The following table summarizes the biological activities observed in related compounds:

Compound NameActivity TypeTargeted Strain/EnzymeIC50 (µM)
Compound AAntibacterialSalmonella typhi10
Compound BAChE InhibitorAcetylcholinesterase0.264
Compound CAnticonvulsantGABA level modulationNot specified
Compound DUrease InhibitorUrease5

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